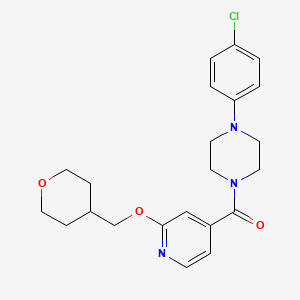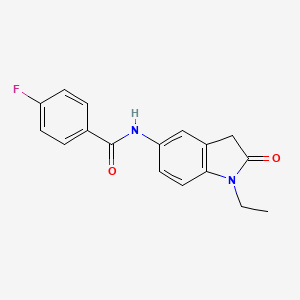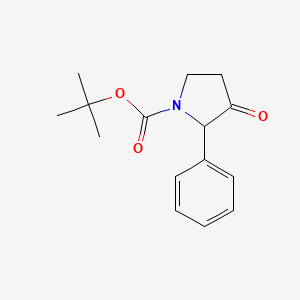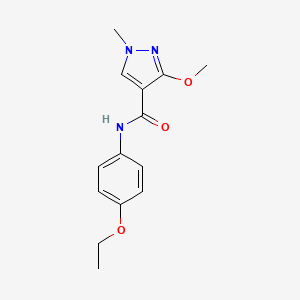
N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides involves heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . Although the specific synthesis route for "N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is not detailed in the provided papers, it is likely that a similar strategy could be employed, with appropriate substitutions to introduce the ethoxy and methoxy groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography, IR, NMR spectroscopy, and computational methods like DFT calculations . These studies reveal the preferred tautomeric forms, conformational flexibility, and the orientation of substituents around the pyrazole core. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by both experimental methods and theoretical calculations .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between structurally distinct forms that are in chemical equilibrium . The tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied, and it was found that the keto form at position 5 is preferred . This knowledge is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their thermal stability, solubility, and electrostatic potential, can be assessed using various spectroscopic and computational techniques . For example, the novel pyrazole derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Polarographic studies can also provide insights into the redox behavior of these compounds in different pH conditions .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and similar compounds have been synthesized and characterized for various purposes. For example, Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized via reactions involving hydrazine hydrate in ethanol and were structurally established using elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
These synthesized pyrazole compounds have been subject to cytotoxicity studies. For instance, the aforementioned study by Hassan et al. (2014) included in vitro cytotoxic activity screenings against Ehrlich Ascites Carcinoma (EAC) cells. Similar studies were conducted by Hassan et al. (2015), exploring the cytotoxicity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines, highlighting the potential medicinal applications of these compounds (Hassan, Hafez, Osman, & Ali, 2015).
Structural Analyses
Köysal et al. (2005) conducted structural analyses on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, revealing details about the geometric parameters and interactions within these molecules. Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Köysal, Işık, Sahin, & Palaska, 2005).
Material Science Applications
In material science, Kumara et al. (2018) synthesized a novel pyrazole derivative for thermo-optical studies, highlighting the potential use of such compounds in material science and engineering applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Antibacterial Activity
Research by Aghekyan et al. (2020) explored the antibacterial activity of novel oxadiazoles, including those substituted with 4-methoxyphenyl groups. This study indicates the relevance of pyrazole derivatives in the development of new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Corrosion Inhibition
In the field of corrosion science, Paul et al. (2020) investigated the effectiveness of carbohydrazide-pyrazole compounds, including those with methoxyphenyl groups, as corrosion inhibitors for mild steel. Their study demonstrates the practical application of these compounds in industrial settings (Paul, Yadav, & Obot, 2020).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)15-13(18)12-9-17(2)16-14(12)19-3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVLGHYFBDCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


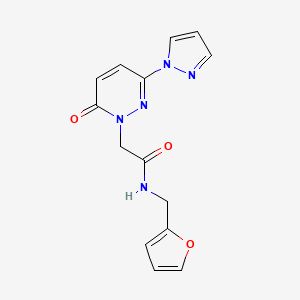


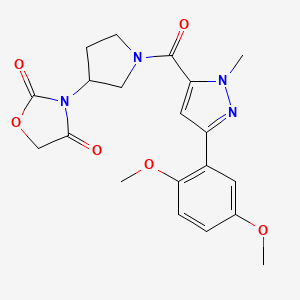
![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)
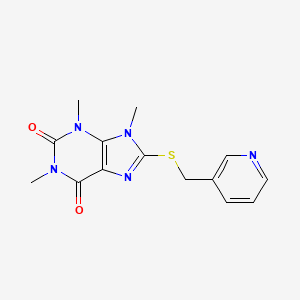
![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)
![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)
![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)
